4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
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Overview
Description
4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of a bromine atom at the fourth position of the benzamide ring and a (Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl group attached to the nitrogen atom of the benzamide. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves the following steps:
Bromination: The starting material, benzamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fourth position of the benzamide ring.
Condensation: The brominated benzamide is then subjected to a condensation reaction with (Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl chloride in the presence of a base such as triethylamine. This step forms the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Compounds with substituted functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-methoxy-N,2-dimethylbenzamide
- 4-bromo-N-ethylbenzamide
- 4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide
Uniqueness
4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is unique due to its specific structural features, such as the (Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets, making it valuable for various scientific research applications.
Properties
IUPAC Name |
4-bromo-N-[(Z)-3-(ethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-2-20-18(23)16(12-13-6-4-3-5-7-13)21-17(22)14-8-10-15(19)11-9-14/h3-12H,2H2,1H3,(H,20,23)(H,21,22)/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQOMXUDQNXHBI-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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